molecular formula C8H7NO2 B1269489 2-Methyl-1,3-benzoxazol-4-ol CAS No. 51110-60-2

2-Methyl-1,3-benzoxazol-4-ol

Cat. No. B1269489
CAS RN: 51110-60-2
M. Wt: 149.15 g/mol
InChI Key: XIYDNMUWIWSMKX-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzoxazol-4-ol is a chemical compound belonging to the class of organic chemicals known as benzoxazoles . It contains a benzene fused to an oxazole ring . Its molecular formula is C8H7NO2 .


Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity .


Molecular Structure Analysis

In the molecule, the almost planar (r.m.s. deviation = 0.010 Å) benzoxazole moiety is attached to the slightly distorted tetrahedral P atom . The crystal structure does not exhibit any significant intermolecular interactions .


Chemical Reactions Analysis

The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole . The reaction between 2-aminophenol and aldehyde in methyl cyanide or DMSO solvent using K2CO3 as a base and TBHP (tert-butyl-hydroperoxide) oxidant was exposed to radiation under argon with a blue LED (3 W) for 24 h .


Physical And Chemical Properties Analysis

2-Methyl-1,3-benzoxazol-4-ol appears as a powder . It has a boiling point of 278.7 °C at 760 mmHg . The theoretical density is 1.305 g/cm3 . The storage temperature is 4 °C . The flash point is 122.3 °C . The refractive index is 1.64 .

Scientific Research Applications

Drug Development

This compound plays a significant role in drug development. For instance, it is a component of Suvorexant, an orexin receptor antagonist approved by the U.S. FDA in 2014 to treat insomnia .

Treatment of Sleep Disorders in Alzheimer’s Disease

In February 2020, Suvorexant became the first medication to be approved for treating sleep disorders in Alzheimer’s disease . It was reported to have a lower potential for abuse and be generally safer than other sleep medications frequently used in aging populations .

Improvement of Circadian Rhythms and Cognitive Function

In the APP/PS1 mouse model of AD, Suvorexant, which contains 2-Methyl-1,3-benzoxazol-4-ol, was shown to improve circadian rhythms and cognitive function .

Restoration of Hippocampal Synaptic Plasticity

Suvorexant was also shown to restore hippocampal synaptic plasticity in the APP/PS1 mouse model of AD .

Reduction of Aβ Plaque Deposition

Suvorexant was found to reduce Aβ plaque deposition in the hippocampus and cortex of the APP/PS1 mouse model of AD .

Safety And Hazards

The safety information signal word for 2-Methyl-1,3-benzoxazol-4-ol is "Warning" . The hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways .

properties

IUPAC Name

2-methyl-1,3-benzoxazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-9-8-6(10)3-2-4-7(8)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYDNMUWIWSMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323295
Record name 2-Methyl-1,3-benzoxazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-benzoxazol-4-ol

CAS RN

51110-60-2
Record name 51110-60-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-1,3-benzoxazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of the reaction product described in the research?

A1: The research focuses on the synthesis and structural characterization of 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate. This compound is formed by reacting 2-Methyl-1,3-benzoxazol-4-ol with diphenylphosphine chloride. The resulting molecule features a nearly planar benzoxazole ring system linked to a slightly distorted tetrahedral phosphorus atom. This structural information is confirmed by the reported C-P-C-C torsion angle of 132.20° [].

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